molecular formula C5H12O2 B147393 2,4-Pentanediol CAS No. 625-69-4

2,4-Pentanediol

Cat. No. B147393
CAS RN: 625-69-4
M. Wt: 104.15 g/mol
InChI Key: GTCCGKPBSJZVRZ-UHFFFAOYSA-N
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Description

2,4-Pentanediol is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound has been explored for its ability to form carbon-carbon bonds, its crystal and molecular structure, and its reactivity in different chemical reactions.

Synthesis Analysis

The synthesis of 2,4-pentanediol derivatives has been achieved through metal-catalyzed reactions. An efficient method involving bismuth-catalyzed benzylation and allylic alkylation of 2,4-pentanediones has been developed, providing high yields of monoalkylated dicarbonyl compounds using minimal catalyst amounts . Additionally, asymmetric hydrogenation of acetylacetone over modified Raney nickel catalysts has been used to produce optically pure diastereomers of 2,4-pentanediol with high optical purity .

Molecular Structure Analysis

The molecular structure of 2,4-pentanediol derivatives has been elucidated using X-ray crystallography. For instance, meso-2,4-pentanediol borate has been found to have a monoclinic crystal system with a six-membered ring structure involving boron, carbon, and oxygen atoms . Similarly, the crystal structure of DL-3-chloro-2,4-pentanediol has been determined, revealing a triclinic crystal system with intermolecular hydrogen bonding .

Chemical Reactions Analysis

2,4-Pentanediol and its derivatives participate in various chemical reactions. The solvolyses of 2,4-pentanediol derivatives have been studied, revealing insights into the regio- and stereochemical aspects of these processes . The compound also serves as a "hybrid" ligand in the formation of multinuclear complexes with aluminum and zirconium, which decompose upon heating to form metal oxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-pentanediol derivatives have been investigated in several studies. For example, the formation of a trinuclear copper(II) complex with a specific ligand derived from 2,4-pentanediol has been described, including its crystal structure and magnetic properties . New boronates prepared from 2,4-pentanedione derived ligands have been compared to complexes obtained from salicylaldehyde derivatives, highlighting differences in reactivity and solubility . Additionally, the conformer equilibria in 2,4-disubstituted pentane derivatives have been studied, showing the influence of substituents on the conformer preferences .

Scientific Research Applications

Crystallization of Biological Macromolecules

2-Methyl-2,4-pentanediol (MPD) is extensively used for crystallizing biological macromolecules. It predominantly binds to hydrophobic sites on proteins, significantly reducing the solvent-accessible area and potentially stabilizing the protein by preferential hydration (Anand, Pal, & Hilgenfeld, 2002).

Ice Crystal Growth in 2,4-Pentanediol/Water Systems

The system of 2,4-pentanediol and water has been studied to understand ice crystal growth rates, which are proportional to the supercooling-to-viscosity ratio of the solution. This research is important for understanding freezing processes in different solutions (Mehl, 1996).

Microbial Production of 2,4-Pentanediol

2,4-Pentanediol can be produced microbiologically through the enatioselective reduction of acetylacetone using specific yeast strains. This process also involves the stereoinversion of 2,4-pentanediol isomers (Matsumura, Kawai, Takahashi, & Toshima, 1994).

Solvolyses of 2,4-Pentanediol Derivatives

Studies on the solvolyses of various 2,4-pentanediol derivatives have been conducted, exploring the mechanisms and reactions of these compounds, contributing to understanding their chemical properties (Itoh et al., 1982).

Alkoxide/Diketonate Hybrid Ligand Formation

2,4-Pentanediol reacts to form chelated multinuclear complexes with certain metals, suggesting its role as a hybrid ligand. This is significant in the formation of compounds with potential applications in various industries (Bierschenk, Wilk, & Hanusa, 2011).

Light Scattering Studies in Liquids

2,4-Pentanediol's properties have been studied through light scattering measurements, providing insights into its molecular structure and behavior in different conditions (Fytas & Dorfmüller, 1981).

Dielectric and Kerr-Effect Studies

These studies on 2,4-pentanediol help understand its molecular dynamics and properties, which are important for its applications in various fields (Crossley & Williams, 1977).

Hydrogen Bonding Studies

Research on 2,4-pentanediol's hydrogen bonding behavior helps to understand its intermolecular interactions, crucial for its applications in different chemical processes (Nakao, Sugeta, & Kyōgoku, 1986).

Hydrogenolysis Research

Studies on the hydrogenolysis of various compounds using 2,4-pentanediol derivatives provide insights into the development of efficient catalysts and processes for the synthesis of valuable chemicals (Tong et al., 2018).

Biomass-Derived Compounds Conversion

Research involving 2,4-pentanediol focuses on converting biomass-derived compounds into valuable chemicals, highlighting the compound's role in sustainable chemistry (Du et al., 2012).

Stereocontrol in Chemical Reactions

Investigations into the stereocontrol mechanism of reactions tethered to 2,4-pentanediol provide insights into the molecular interactions and processes critical for the synthesis of optically pure compounds (Tei et al., 2002).

Safety And Hazards

2,4-Pentanediol is mildly toxic by ingestion and skin contact. It is an eye irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to use personal protective equipment, ensure adequate ventilation, and take precautionary measures against static discharge when handling 2,4-Pentanediol .

properties

IUPAC Name

pentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCCGKPBSJZVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9032878
Record name 2,4-Pentanediol
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4-Pentanediol

CAS RN

625-69-4, 36402-52-5
Record name 2,4-Pentanediol
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Record name 2,4-PENTANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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